![molecular formula C15H21N B2474039 [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287288-22-4](/img/structure/B2474039.png)
[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as Tropamine, is a bicyclic amine that has been extensively studied for its potential applications in scientific research. Tropamine is a derivative of tropane, a bicyclic organic compound that is commonly found in plants of the Solanaceae family, such as Atropa belladonna and Datura stramonium. Tropamine has been synthesized using various methods, including the Leuckart-Wallach reaction and the Mannich reaction.
Wissenschaftliche Forschungsanwendungen
[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been extensively studied for its potential applications in scientific research. It has been shown to have analgesic, anticonvulsant, and antidepressant properties, and has been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has also been studied for its potential as a tool for studying the central nervous system, as it can cross the blood-brain barrier and bind to dopamine receptors.
Wirkmechanismus
[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine acts as a dopamine receptor agonist, binding to and activating dopamine receptors in the brain. This leads to an increase in dopamine release, which can produce a variety of physiological and behavioral effects. This compound also inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to increased locomotor activity, analgesia, and anticonvulsant effects. This compound has also been shown to have antidepressant effects, possibly due to its ability to increase dopamine levels in the brain. In addition, this compound has been shown to have neuroprotective effects, possibly due to its ability to activate dopamine receptors and increase dopamine release.
Vorteile Und Einschränkungen Für Laborexperimente
[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has several advantages for use in lab experiments. It is relatively easy to synthesize using a variety of methods, and it has a well-characterized mechanism of action. This compound can also cross the blood-brain barrier, making it useful for studying the central nervous system. However, this compound has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, this compound can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders. This compound could also be used as a tool for studying the central nervous system, particularly in the areas of dopamine signaling and neurotransmitter release. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and toxicities.
Synthesemethoden
[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine can be synthesized using the Leuckart-Wallach reaction, which involves the reduction of a ketone to an amine using formic acid and ammonium formate. The Mannich reaction, which involves the condensation of an amine, an aldehyde, and a ketone, can also be used to synthesize this compound. Other methods for synthesizing this compound include the reduction of tropinone and the reductive amination of 3-(2,4,5-trimethylphenyl)propionaldehyde.
Eigenschaften
IUPAC Name |
[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-10-4-12(3)13(5-11(10)2)15-6-14(7-15,8-15)9-16/h4-5H,6-9,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICOIKGVVOEZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C23CC(C2)(C3)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

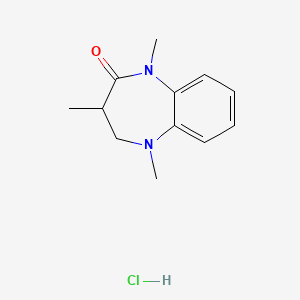
![1-[5-(2-Nitrophenyl)thien-2-yl]ethanone](/img/structure/B2473961.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone](/img/structure/B2473963.png)
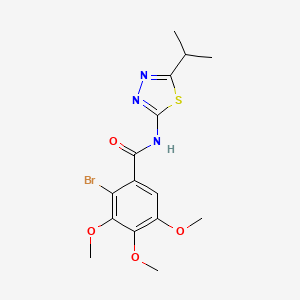

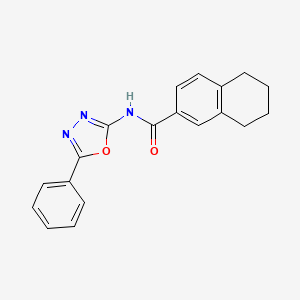
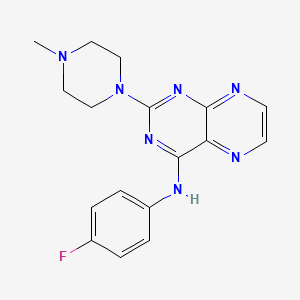
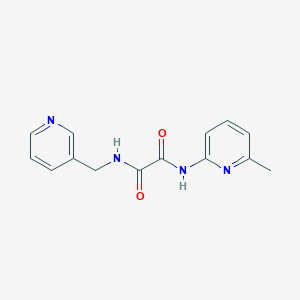
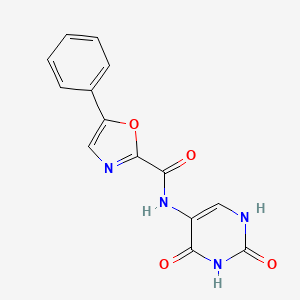

![ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2473975.png)


![N,N,4-trimethyl-2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2473979.png)